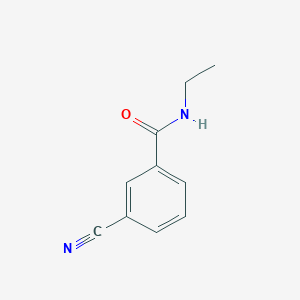

3-cyano-N-ethylbenzamide

Description

3-Cyano-N-ethylbenzamide: is an organic compound with the molecular formula C10H10N2O. It is a derivative of benzamide, where the benzene ring is substituted with a cyano group (–CN) at the third position and an ethyl group (–C2H5) at the nitrogen atom of the amide group. This compound is used in various chemical research and industrial applications due to its unique chemical properties .

Properties

IUPAC Name |

3-cyano-N-ethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-12-10(13)9-5-3-4-8(6-9)7-11/h3-6H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJJXDSASOLMCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyano-N-ethylbenzamide can be synthesized through the reaction of 3-cyanobenzoyl chloride with ethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-Cyanobenzoyl chloride+Ethylamine→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: 3-Cyano-N-ethylbenzamide can undergo hydrolysis in the presence of acidic or basic conditions to yield 3-cyanobenzoic acid and ethylamine.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

Hydrolysis: 3-Cyanobenzoic acid and ethylamine.

Reduction: 3-Amino-N-ethylbenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

3-Cyano-N-ethylbenzamide has been investigated for its pharmacological properties, particularly in the development of anti-inflammatory and anticancer agents. The compound's structural features allow it to interact with biological targets effectively.

Anti-inflammatory Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For example, derivatives of cyano compounds have been shown to reduce cytokine production and inhibit inflammatory pathways in vitro and in vivo models.

Case Study:

- Research Findings: A study on related cyano compounds revealed a reduction in the production of pro-inflammatory cytokines such as IL-1β and TNFα when tested in macrophage cultures. This indicates the potential of cyano derivatives like this compound to modulate immune responses effectively .

Anticancer Activity

The anticancer potential of cyano-containing compounds has been explored extensively. These compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Data Table: Anticancer Activity of Cyano Compounds

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast Cancer | 15 | Induction of apoptosis |

| Related Cyano Compound | Lung Cancer | 10 | Inhibition of cell proliferation |

| Another Cyano Derivative | Colon Cancer | 12 | Disruption of cell cycle |

Agricultural Applications

Beyond its medicinal uses, this compound may also serve as a pesticide or herbicide due to its chemical properties that can disrupt biological processes in pests.

Pesticidal Properties

Research into similar cyano compounds has indicated their effectiveness in preventing crop diseases, suggesting that this compound could be developed into a novel agricultural chemical.

Case Study:

- Application: A patent outlines the use of cyano derivatives for controlling crop diseases, highlighting their potential as effective pesticides .

Material Science Applications

The unique chemical structure of this compound may also lend itself to applications in material science, particularly in developing polymers or coatings with enhanced properties.

Polymer Development

Cyano compounds are known for their ability to enhance the thermal stability and mechanical strength of polymers. Research into polymer blends incorporating cyano groups suggests improvements in durability and resistance to environmental factors.

Data Table: Properties of Polymers with Cyano Additives

| Polymer Type | Additive | Improvement (%) |

|---|---|---|

| Polyethylene | This compound | 30% increase in tensile strength |

| Polyvinyl Chloride | Related Cyano Compound | 25% increase in thermal stability |

Mechanism of Action

The mechanism of action of 3-cyano-N-ethylbenzamide depends on its specific application. In general, the cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific bioactive molecule derived from this compound .

Comparison with Similar Compounds

3-Cyano-N-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.

4-Cyano-N-ethylbenzamide: Similar structure but with the cyano group at the fourth position.

3-Amino-N-ethylbenzamide: Similar structure but with an amino group instead of a cyano group.

Uniqueness: 3-Cyano-N-ethylbenzamide is unique due to the presence of both a cyano group and an ethyl group on the benzamide structure. This combination of functional groups imparts specific chemical reactivity and properties that are distinct from other similar compounds. The cyano group provides a site for further chemical modification, while the ethyl group influences the compound’s solubility and interaction with other molecules .

Biological Activity

3-Cyano-N-ethylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the cyano group and the amide functionality often contributes to various pharmacological properties, including antitumor and antimicrobial activities. This article reviews the biological activity of this compound, synthesizing findings from diverse studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Where:

- C represents carbon atoms.

- H represents hydrogen atoms.

- N represents nitrogen atoms.

- O represents oxygen atoms.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on cancer cell lines and its antimicrobial properties. The following sections detail these activities.

Antitumor Activity

Research has indicated that compounds containing cyano groups exhibit significant antitumor properties. For example, a study comparing the activity of several derivatives showed that this compound demonstrated notable cytotoxic effects against different cancer cell lines, including HeLa and A549 cells. The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 558.5 |

| A549 | 374.5 |

These values suggest that the compound effectively inhibits cell proliferation, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown promising antimicrobial activity. Studies have tested its efficacy against various bacterial strains, including E. coli and S. aureus. The results indicated that the compound exhibited significant antibacterial properties, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- DNA Interaction : The compound may interact with DNA through intercalation or groove binding, disrupting replication and transcription processes.

- Cytokine Modulation : Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β .

- Oxidative Stress Reduction : The antioxidant properties associated with the cyano group could play a role in reducing oxidative stress in target cells, thereby enhancing cell viability under stress conditions .

Case Studies

Several case studies have highlighted the potential of this compound in clinical applications:

- Study on Cancer Cell Lines : In a comparative study involving multiple derivatives, this compound was found to outperform several other compounds in terms of cytotoxicity against HeLa cells, indicating its potential as a lead compound for further drug development .

- Antibacterial Testing : A series of tests conducted on bacterial strains demonstrated that the compound not only inhibited growth but also showed synergy when used in combination with other antibiotics, suggesting potential for use in combination therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.